1-Piperidineacetamide, N-(4-nitrophenyl)-
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Overview
Description
N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE is an organic compound characterized by the presence of a nitrophenyl group attached to a piperidinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE typically involves the condensation of 4-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired compound through a series of steps involving nucleophilic addition and cyclization.
Industrial Production Methods
Industrial production of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidinoacetamides.
Scientific Research Applications
N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinoacetamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar in structure but lacks the piperidine ring.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains a hydrazonoyl group instead of the piperidinoacetamide moiety.
N-(4-Nitrophenyl)-1,3,4-thiadiazole derivatives: Contains a thiadiazole ring instead of the piperidine ring.
Uniqueness
N-(4-NITROPHENYL)-2-PIPERIDINOACETAMIDE is unique due to the presence of both the nitrophenyl and piperidinoacetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38367-22-5 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(10-15-8-2-1-3-9-15)14-11-4-6-12(7-5-11)16(18)19/h4-7H,1-3,8-10H2,(H,14,17) |
InChI Key |
UZQWAYFXMZILIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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